molecular formula C11H9F2N3O2 B2401910 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1234981-40-8

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Katalognummer: B2401910
CAS-Nummer: 1234981-40-8
Molekulargewicht: 253.209
InChI-Schlüssel: UCRKAXXNXVBXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 1234981-40-8) is a chemical compound of significant interest in early-stage drug discovery research, particularly in the field of epigenetics. With the molecular formula C11H9F2N3O2 and a molecular weight of 253.20 g/mol, this compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties and broad potential in medicinal chemistry . The 1,2,4-oxadiazole ring is a key structural motif in several commercially available drugs and is valued for its ability to mimic ester and amide functional groups, potentially offering improved metabolic stability . The primary research value of this compound is its structural similarity to a novel class of potent and selective Histone Deacetylase 6 (HDAC6) inhibitors . HDAC6 is a cytosolic enzyme that regulates a range of non-histone proteins and is an important target in oncology and non-oncological diseases, including neurodegenerative conditions and autoimmune disorders . Unlike traditional hydroxamate-based inhibitors, related difluoromethyl-1,3,4-oxadiazole (DFMO) compounds act through a unique, mechanism-based, and essentially irreversible inhibition pathway . Biochemical studies suggest such inhibitors undergo an enzyme-catalyzed ring-opening reaction within the HDAC6 active site, forming a deprotonated difluoroacetylhydrazide species that coordinates tightly with the zinc atom, resulting in sustained inhibition . This mechanism offers a potential alternative to hydroxamate ZBGs, which can be associated with genotoxic metabolites, thereby expanding the opportunities for long-term therapeutic research . This reagent is intended for research purposes, such as in vitro biochemical assay development, mechanism of action studies, and the synthesis of novel derivatives for structure-activity relationship (SAR) analysis . Researchers can utilize this compound to explore selective HDAC6 inhibition and its effects on cellular pathways involving substrates like tubulin, cortactin, and Hsp90 . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3,4-difluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRKAXXNXVBXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoro Groups: Fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, are employed to introduce the difluoro groups onto the benzamide core.

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the difluorobenzamide under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its fluorinated structure could impart desirable properties such as increased thermal stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Wirkmechanismus

The mechanism by which 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The difluoro groups and the oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Biologische Aktivität

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities. The presence of the difluoro group and the oxadiazole moiety suggests a variety of interactions with biological targets, which may lead to therapeutic applications in areas such as oncology and infectious diseases.

The molecular formula of this compound is C12H11F2N3OC_{12}H_{11}F_2N_3O, with a molecular weight of approximately 251.24 g/mol. The compound features a benzamide core substituted with a difluoro group and an oxadiazole derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁F₂N₃O
Molecular Weight251.24 g/mol
StructureStructure
CAS Number1775549-06-8

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The difluoro groups and the oxadiazole moiety may facilitate binding to these targets, potentially inhibiting their activity or altering their function. This mechanism is critical for understanding its therapeutic effects.

Biological Activities

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance:
    • IC50 values against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells have been reported in the range of 2.762.76 to 9.27μM9.27\mu M for related oxadiazole derivatives .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria .
  • Inhibition of Enzymes : The oxadiazole ring has been linked to inhibitory effects on various enzymes such as:
    • Human deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic anhydrase (CA)
    • Cyclooxygenases (COX-1 and COX-2) .

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity : A derivative similar to the target compound was evaluated against a panel of human tumor cell lines. It exhibited selective cytotoxicity with IC50 values as low as 1.143μM1.143\mu M against renal cancer cells .
  • Antimicrobial Efficacy Study : In vitro studies indicated that certain oxadiazole derivatives displayed enhanced antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), outperforming their non-substituted counterparts .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituents, and heterocyclic variations:

Table 1: Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents/Modifications Reference
Target Compound Benzamide 3,4-Difluorophenyl; 3-methyl-1,2,4-oxadiazole
4-Cyano-3-fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide Benzamide Pyrazole; trifluoromethyl; cyano group
N-{[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-3-fluoro-N-[3-(trifluoromethyl)benzyl]benzamide Benzamide Dihydroisoxazole; trifluoromethyl benzyl; dimethoxy
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45) Benzamide Methylthio linkage; pyridinylaminoethyl
Diflubenzuron Benzamide 2,6-Difluorophenyl; urea linkage

Key Observations:

  • Fluorine Substitution : The 3,4-difluoro configuration in the target compound contrasts with 2,6-difluoro in diflubenzuron, influencing dipole moments and lipophilicity .
  • Linkage Types : Methylthio linkages () introduce sulfur atoms, which may impact metabolic pathways compared to the methylene bridge in the target compound .

Metabolic Stability :

The 1,2,4-oxadiazole ring in the target compound is associated with resistance to oxidative metabolism, a trait shared with analogs like compound 45 (). However, trifluoromethyl groups in pyrazole-containing analogs () may further enhance stability via steric hindrance .

Lipophilicity and Bioavailability :

  • The 3,4-difluoro substitution balances polarity and lipophilicity (clogP ~2.8 estimated), compared to non-fluorinated analogs (e.g., , clogP ~3.5 due to dimethoxy groups) .
  • Trifluoromethyl groups () increase lipophilicity but may reduce aqueous solubility .

Target Interactions :

Pyrazole-oxadiazole hybrids () have been explored as kinase modulators, indicating versatility in therapeutic targeting .

Physicochemical and Spectroscopic Data

Table 2: Analytical Comparison

Property Target Compound 4-Cyano-3-fluoro Analog () Compound 45 ()
Molecular Weight ~292.25 g/mol 473.1180 (HRMS) ~495.5 g/mol (estimated)
IR Peaks Amide C=O (~1660 cm⁻¹) 1662 cm⁻¹ (amide) Not reported
HRMS (M+H)+ Not reported 473.1180 Not reported

Q & A

Q. What is the synthetic pathway for 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can intermediates be characterized?

The synthesis involves condensation of substituted benzamides with oxadiazole precursors. A general method includes:

  • Reacting 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with 3,4-difluorobenzamide under reflux in ethanol with glacial acetic acid as a catalyst .
  • Purification via solvent evaporation and filtration, followed by spectroscopic characterization (NMR, FT-IR) to confirm intermediate structures .
  • Key quality checks include monitoring reaction progress via TLC and validating purity using HPLC (>95%) .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • 1H/13C NMR : To resolve fluorine coupling patterns and confirm substitution on the benzamide ring .
  • High-resolution mass spectrometry (HRMS) : For accurate molecular weight determination (expected m/z ~336.1) .
  • FT-IR : To identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .

Q. How can researchers assess the compound's preliminary bioactivity?

  • Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against acetylcholinesterase or bacterial PPTase enzymes, given structural analogs' activity .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • DoE (Design of Experiments) : Use a split-plot design to test variables like solvent polarity (ethanol vs. DMF), catalyst loading (acetic acid vs. H2SO4), and reflux duration .
  • Microwave-assisted synthesis : Reduces reaction time from 4 hours to <1 hour while maintaining >80% yield .
  • Scale-up challenges : Address solvent recovery and byproduct removal using column chromatography or recrystallization .

Q. What computational methods support mechanistic studies of this compound's biological activity?

  • Molecular docking : Simulate binding to bacterial PPTase enzymes (PDB: 1TW2) to identify key interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with antimicrobial potency using descriptors like logP and polar surface area .
  • MD simulations : Predict stability of ligand-enzyme complexes over 100 ns trajectories to prioritize in vitro testing .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Reproducibility checks : Validate assays under standardized conditions (e.g., CLSI guidelines for MIC tests) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Compare with derivatives (e.g., 3,5-difluoro analogs) to isolate substituent-specific effects .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

  • Fragment-based design : Replace the 3-methyloxadiazole group with bioisosteres (e.g., 1,3,4-thiadiazole) to reduce off-target binding .
  • Proteomic profiling : Use affinity chromatography and SILAC labeling to identify non-target interactions in bacterial lysates .
  • Crystallography : Solve co-crystal structures with PPTase to guide rational modifications .

Q. How can environmental impact be evaluated during preclinical development?

  • OECD 301F biodegradation tests : Measure half-life in aqueous media under aerobic conditions .
  • Ecotoxicology : Assess Daphnia magna LC50 values and algal growth inhibition .
  • Metabolite tracking : Use 14C-labeled compound to monitor persistence in soil/water systems via LC-MS .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions to avoid hydrolysis of the oxadiazole ring .
  • Data validation : Cross-reference spectral data with PubChem entries (CID: [compound-specific ID]) to ensure accuracy .
  • Ethical compliance : Adhere to OECD guidelines for environmental studies and NIH protocols for in vitro assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.